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Compound of Interest

Compound Name: CNX-500

Cat. No.: B2930071

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of CNX-500 with other
kinases. CNX-500 is a chemical probe constructed from the potent and selective covalent
Bruton's tyrosine kinase (Btk) inhibitor, CC-292 (also known as Spebrutinib), linked to biotin.[1]
[2] Understanding the selectivity of a kinase inhibitor is paramount in drug development to
anticipate potential off-target effects and to elucidate its mechanism of action. This document
summarizes the available quantitative data, details relevant experimental protocols, and
visualizes key concepts to offer a comprehensive overview of CNX-500's interaction with the
broader human kinome.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of CC-292, the active component of CNX-500, has been assessed
against a panel of kinases. The data reveals a high degree of selectivity for its primary target,
Btk, with significantly lower potency against other kinase families. The following table
summarizes the half-maximal inhibitory concentration (IC50) and effective concentration
(EC50) values for CC-292 against various kinases.
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Kinase Target Kinase Family IC50 /| EC50 (nM) Reference
Btk Tec <1 [3]
BMX Tec 0.7 [3]
Tec Tec 6.2 [3]
TXK Tec 8.9 [3]
Itk Tec 36 [3]
Yes Src 723 [2]
c-Src Src 1729 [2]
Brk Src 2430 [2]
Lyn Src 4400 [2]
Fyn Src 7150 [2]
EGFR RTK 4700 (EC50) [4]

Note: A KINOMEscan profile of Spebrutinib (CC-292) at a concentration of 1 uM showed a "hit
rate" of 8.3%, where a hit is defined as >65% inhibition of the kinase activity.[4] This indicates a
high degree of selectivity for Btk over the majority of the human kinome.

Experimental Protocols

The determination of kinase inhibitor selectivity and cross-reactivity involves various
biochemical and cellular assays. While the specific protocol for generating all the data on CNX-
500's active component, CC-292, is detailed in primary literature, this section outlines a general
and widely adopted methodology for assessing kinase inhibitor specificity using a competitive
binding assay format, such as the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay

This method quantifies the binding of a test compound to a panel of kinases. It is an ATP-
independent assay that measures the ability of a compound to compete with an immobilized,
active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid
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support is then measured, typically via quantitative PCR (QPCR) of a DNA tag conjugated to

the kinase.

Materials:

Test compound (e.g., CC-292) dissolved in an appropriate solvent (e.g., DMSO).
A panel of purified, DNA-tagged human kinases.

Immobilized, active-site directed kinase ligand on a solid support (e.g., beads).
Assay buffer.

Wash buffers.

Elution buffer.

gPCR reagents.

Procedure:

Compound Preparation: A stock solution of the test compound is prepared and serially
diluted to the desired screening concentrations.

Assay Plate Preparation: The kinase panel is arrayed in a multi-well plate format.

Binding Reaction: The test compound, DNA-tagged kinase, and the immobilized ligand are
combined in the assay wells. The mixture is incubated to allow for competitive binding to
reach equilibrium.

Washing: The solid support with the bound kinase is washed to remove unbound
components.

Elution: The bound kinase is eluted from the solid support.

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The
signal is inversely proportional to the binding affinity of the test compound.
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o Data Analysis: The results are typically expressed as the percentage of the control (vehicle-
treated) signal remaining. A lower percentage indicates stronger binding of the test
compound to the kinase. For potent inhibitors, dose-response curves are generated to

determine the dissociation constant (Kd) or IC50 value.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the experimental

workflow and the relevant signaling pathway.
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Experimental Workflow for Kinase Cross-Reactivity Screening
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A simplified workflow for assessing kinase inhibitor cross-reactivity.
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CNX-500 Target and Off-Target Kinase Interactions
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Inhibitory profile of CNX-500's active component against its primary target and key off-targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b293007 1#cross-reactivity-studies-of-cnx-500-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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